2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile
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Description
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.295. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives
This compound, along with its derivatives, is synthesized through various chemical reactions. For instance, the treatment of N-aryl α-cyanoenamines with copper(II) acetate in the presence of pyridine forms specific enenitriles with moderate to good yields (Yun & Kim, 2002). Similarly, different reactions of substituted dichloropropenitriles have been studied to produce unknown oxazole-carbonitriles (Kornii et al., 2021).
Molecular Structures and Photophysical Properties
The molecular structures of these compounds have been analyzed using single-crystal X-ray diffraction (SCXRD) to understand their photophysical properties and molecular interactions (Percino et al., 2016).
Hydrogen Bonding and DFT Studies
Hydrogen bonding patterns of these compounds have been extensively studied, along with density functional theory (DFT) analyses. This research helps in understanding the molecular stability and electronic spectra (Kant et al., 2014).
Optical and Electronic Properties
Photophysical Properties
These compounds have unique optical properties due to their molecular structure. Studies have revealed strong π-π-interaction in the solid state, influencing their photophysical behavior (Percino et al., 2016).
Electro-optical and Charge-Transport Properties
Quantum chemical methods have been used to study the structural, electro-optical, and charge-transport properties of specific enenitrile compounds, revealing their potential as efficient hole-transport materials (Irfan et al., 2015).
Chemical Reactions and Synthesis Applications
Reactions with Copper(II) Acetate
N-aryl α-cyanoenamines react with copper(II) acetate to produce specific enenitriles. This synthesis process is important in organic chemistry for producing various derivatives (Yun & Kim, 2002).
Preparation of α-Amino Phosphonates
These compounds have been used in one-pot, solvent-free synthesis processes, particularly in the preparation of α-amino phosphonates, indicating their utility in pharmaceutical chemistry (Shaikh et al., 2016).
Efficient Synthesis Protocols
Efficient and convenient protocols have been developed using these compounds for synthesizing key pharmaceutical intermediates, showcasing their importance in simplifying complex chemical syntheses (Kwak et al., 2009).
Properties
IUPAC Name |
(2Z)-2-(anilinomethylidene)-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)13(17)11(9-15)10-16-12-7-5-4-6-8-12/h4-8,10,16H,1-3H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPNMRHOYXANEB-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=CC=C1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.